2-Furaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)hydrazone
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Overview
Description
2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONE is a complex organic compound that features a furan ring, a benzisothiazole moiety, and a hydrazone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONE typically involves the condensation of 2-furaldehyde with a hydrazone derivative of benzisothiazole. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions with optimized conditions for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to corresponding amines or other reduced forms.
Substitution: The furan and benzisothiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes, ketones, or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazone group can form reversible covalent bonds with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONE: Unique due to the combination of furan, benzisothiazole, and hydrazone moieties.
2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-ETHYLHYDRAZONE: Similar structure with an ethyl group instead of a methyl group.
2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-PHENYLHYDRAZONE: Contains a phenyl group, offering different chemical and biological properties.
Uniqueness
The uniqueness of 2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONE lies in its specific structural combination, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C13H11N3O3S |
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Molecular Weight |
289.31 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C13H11N3O3S/c1-16(14-9-10-5-4-8-19-10)13-11-6-2-3-7-12(11)20(17,18)15-13/h2-9H,1H3/b14-9+ |
InChI Key |
SWCGVLKCKVLWJF-NTEUORMPSA-N |
Isomeric SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC=CO3 |
Canonical SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC=CO3 |
solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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